2-(3-Chlorophenyl)-1,3,4-oxadiazole
Description
A General Overview of the 1,3,4-Oxadiazole (B1194373) Heterocyclic System in Medicinal Chemistry
The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This structural motif has garnered significant attention in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties. mdpi.comoaji.netdoaj.orgjusst.orgnih.gov The 1,3,4-oxadiazole core is considered a "privileged scaffold," meaning it is a structural framework that can bind to a variety of biological targets, leading to a wide range of pharmacological effects. openmedicinalchemistryjournal.comnih.govmdpi.com
Derivatives of 1,3,4-oxadiazole have been reported to exhibit a broad spectrum of biological activities, including:
Antimicrobial (antibacterial and antifungal) mdpi.comdoaj.orgijpsjournal.com
Anticancer mdpi.comoaji.netxisdxjxsu.asia
Anti-inflammatory mdpi.comijpsjournal.comxisdxjxsu.asia
Analgesic mdpi.com
Anticonvulsant oaji.netijpsjournal.com
Antioxidant mdpi.comxisdxjxsu.asia
Antihypertensive mdpi.comjusst.org
Antidiabetic oaji.netijper.org
The stability of the 1,3,4-oxadiazole ring and its ability to act as a bioisostere for ester and amide groups make it an attractive component in drug design. nih.govnih.govmdpi.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. This allows medicinal chemists to modify a drug's structure to improve its efficacy, selectivity, or pharmacokinetic profile while maintaining its primary biological activity. The introduction of a 1,3,4-oxadiazole ring can alter a molecule's polarity, flexibility, and metabolic stability. nih.gov
Significance of Substituted 1,3,4-Oxadiazoles as Bioactive Scaffolds in Chemical Biology
The versatility of the 1,3,4-oxadiazole ring is further enhanced by the ease with which it can be substituted at its 2 and 5 positions. This allows for the creation of large libraries of compounds with diverse functionalities, which can be screened for various biological activities. doaj.orgijpsjournal.comxisdxjxsu.asiaijper.org The nature of the substituents on the 1,3,4-oxadiazole core plays a crucial role in determining the compound's biological activity.
For instance, the presence of different aryl or heterocyclic groups can lead to compounds with potent and selective activities. This has made substituted 1,3,4-oxadiazoles a valuable tool in chemical biology for probing biological pathways and identifying new drug targets. openmedicinalchemistryjournal.com The ability of the 1,3,4-oxadiazole scaffold to interact with various biological targets through hydrogen bonding and other non-covalent interactions contributes to its success as a bioactive scaffold. nih.gov
Research Rationale for Investigating 2-(3-Chlorophenyl)-1,3,4-oxadiazole and Structurally Related Analogues
The specific compound, this compound, and its analogues are of particular interest to researchers for several reasons. The presence of a chlorophenyl group is a common feature in many biologically active compounds. The chlorine atom, being an electron-withdrawing group, can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets. ijpsjournal.com
The investigation into this compound and its structural relatives is driven by the hypothesis that combining the privileged 1,3,4-oxadiazole scaffold with a substituted phenyl ring can lead to the discovery of novel compounds with enhanced or specific biological activities. openmedicinalchemistryjournal.comnih.gov Research in this area often involves the synthesis of a series of analogues where the position and nature of the substituent on the phenyl ring are varied. This systematic approach, known as Structure-Activity Relationship (SAR) studies, helps in understanding how specific structural modifications affect the biological activity of the compounds. nih.gov These studies are crucial for the rational design of more potent and selective therapeutic agents. openmedicinalchemistryjournal.com
Interactive Data Table: Biological Activities of 1,3,4-Oxadiazole Derivatives
| Biological Activity | Description | Key Findings |
| Antimicrobial | Effective against a range of bacteria and fungi. mdpi.comdoaj.orgijpsjournal.com | Some derivatives show activity comparable to standard antibiotics. ijpsjournal.com |
| Antiviral | Inhibits the replication of various viruses, including HIV. mdpi.comnih.gov | The 1,3,4-oxadiazole ring can improve the metabolic stability of antiviral drugs. nih.gov |
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. mdpi.comoaji.netxisdxjxsu.asia | The mechanism of action can involve the inhibition of specific enzymes or signaling pathways. |
| Anti-inflammatory | Reduces inflammation in various experimental models. mdpi.comijpsjournal.comxisdxjxsu.asia | Can act by inhibiting enzymes involved in the inflammatory process. |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPRLXXCIJKANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640672 | |
| Record name | 2-(3-Chlorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5378-33-6 | |
| Record name | 2-(3-Chlorophenyl)-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5378-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chlorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chlorophenyl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 3 Chlorophenyl 1,3,4 Oxadiazole and Its Analogues
Classical Synthetic Approaches for 1,3,4-Oxadiazole (B1194373) Formation
The construction of the 1,3,4-oxadiazole ring is a well-established area of synthetic organic chemistry, with several classical methods being widely employed. nih.govresearchgate.net These approaches typically involve the cyclization of linear acylhydrazine derivatives. The most common strategies are the reaction of acid hydrazides with acylating agents or the direct cyclodehydration of pre-formed N,N'-diacylhydrazines. nih.govbiointerfaceresearch.com
Cyclization Reactions of Acid Hydrazides with Carboxylic Acids or Acid Chlorides
One of the most fundamental and widely used methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of an acid hydrazide with a carboxylic acid or its more reactive derivative, an acid chloride. jchemrev.comacs.org To synthesize 2-(3-chlorophenyl)-1,3,4-oxadiazole using this approach, one could react 3-chlorobenzohydrazide with an appropriate carboxylic acid or acid chloride.
The reaction with a carboxylic acid requires a dehydrating agent to facilitate the removal of a water molecule and promote ring closure. openmedicinalchemistryjournal.comnih.gov This process often necessitates harsh conditions, such as high temperatures and strongly acidic media. nih.gov
A more common variant involves the use of an acid chloride. openmedicinalchemistryjournal.comrsc.org The acid hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This initially forms an N,N'-diacylhydrazine intermediate, which then undergoes in-situ cyclodehydration to yield the 1,3,4-oxadiazole ring. openmedicinalchemistryjournal.com This method is often preferred due to the higher reactivity of acid chlorides compared to carboxylic acids, allowing for milder reaction conditions. A simple one-pot protocol has been described for preparing 2,5-disubstituted-1,3,4-oxadiazoles by condensing monoaryl hydrazides with acid chlorides in hexamethylphosphoramide (B148902) (HMPA) under microwave irradiation, which proceeds rapidly without the need for an acid catalyst or a separate dehydrating agent. jchemrev.com
| Starting Material 1 | Starting Material 2 | Key Features | Ref. |
| Acid Hydrazide | Carboxylic Acid | Requires a dehydrating agent (e.g., POCl₃, PPA); often requires harsh conditions. | nih.govopenmedicinalchemistryjournal.com |
| Acid Hydrazide | Acid Chloride | Forms an N,N'-diacylhydrazine intermediate; can often proceed under milder conditions. | openmedicinalchemistryjournal.comrsc.org |
| Monoaryl Hydrazide | Acid Chloride | A one-pot microwave-assisted method in HMPA is fast and efficient. | jchemrev.com |
Direct Cyclodehydration of N,N′-Diacylhydrazines using Dehydrating Agents
The most direct route to 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of stable, pre-synthesized N,N'-diacylhydrazines. biointerfaceresearch.comnih.gov This transformation is a key step in many synthetic sequences and can be accomplished using a wide array of dehydrating reagents, which vary in their strength, selectivity, and reaction conditions. nih.govnih.gov The choice of reagent can be critical, especially when sensitive functional groups are present in the molecule.
Phosphorus oxychloride (POCl₃) is a powerful and commonly used dehydrating agent for converting N,N'-diacylhydrazines into 1,3,4-oxadiazoles. nih.govnih.gov The reaction is typically performed by heating the diacylhydrazine in an excess of POCl₃, which often acts as both the reagent and the solvent. ijper.org The mechanism involves the formation of a phosphate (B84403) ester intermediate with the enol form of the diacylhydrazine, followed by cyclization and elimination. nih.gov While effective, this method can be harsh and may not be suitable for substrates with acid-sensitive functional groups. nih.govnih.gov For example, N,N'-diacylhydrazines have been successfully cyclized to their corresponding 1,3,4-oxadiazoles by heating with phosphorus oxychloride. ijper.orgthieme-connect.com
Thionyl chloride (SOCl₂) serves as another effective dehydrating agent for the synthesis of 1,3,4-oxadiazoles from N,N'-diacylhydrazines. nih.govnih.gov The reaction conditions are often similar to those using POCl₃, typically involving heating the substrate in refluxing SOCl₂. rsc.org This method is also considered a classical and robust approach for achieving cyclodehydration. researchgate.net For diacylhydrazines containing multiple phenolic hydroxyl groups, thionyl chloride has been found to be the dehydrating agent of choice, with cyclization achieved by treatment with SOCl₂ under reflux conditions. rsc.org
Phosphorus pentoxide (P₂O₅) and polyphosphoric acid (PPA) are exceptionally strong dehydrating agents used for challenging cyclization reactions. nih.govresearchgate.net PPA, which is a solution of P₂O₅ in phosphoric acid, is often used as both a solvent and a reagent, with reactions carried out at high temperatures. rsc.orgmdpi.com These reagents are effective for a broad range of substrates but are limited by their harsh, acidic nature and the high temperatures required, which can lead to side reactions or decomposition of sensitive molecules. researchgate.netrsc.org Eaton's reagent (P₂O₅ in methanesulfonic acid) has also been explored as an alternative to PPA. rsc.org
Triflic anhydride (B1165640) (Tf₂O) is a highly efficient and mild reagent for the cyclodehydration of N,N'-diacylhydrazines. nih.govresearchgate.net This method, often performed in the presence of a non-nucleophilic base like pyridine (B92270) or N-methylimidazole (NMI) at ambient temperatures, offers a significant advantage over harsher, high-temperature methods. researchgate.nettandfonline.com The reaction is believed to proceed through a reactive intermediate that readily undergoes intramolecular cyclization. researchgate.net This approach is compatible with a wider range of functional groups and typically provides high yields of the desired 1,3,4-oxadiazole, with reported yields ranging from 70% to 96%. openmedicinalchemistryjournal.comresearchgate.net
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages | Ref. |
| Phosphorus Oxychloride (POCl₃) | Reflux in excess POCl₃ | Widely used, powerful | Harsh, acidic, high temperature | nih.govnih.govijper.org |
| Thionyl Chloride (SOCl₂) | Reflux in SOCl₂ | Effective, common | Harsh, acidic conditions | nih.govrsc.orgnih.gov |
| P₂O₅ / PPA | High temperature in PPA | Very strong, effective for difficult substrates | Very harsh, high temperature, potential for side reactions | nih.govresearchgate.netrsc.org |
| Triflic Anhydride (Tf₂O) | Pyridine or NMI, ambient temperature | Mild conditions, high yields, good functional group tolerance | Reagent cost | openmedicinalchemistryjournal.comresearchgate.nettandfonline.com |
Reaction of Carboxylic Acids with (N-isocyanimino-)triphenylphosphorane
A versatile and modern approach for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of carboxylic acids with (N-isocyanimino-)triphenylphosphorane. This method is often favored due to its mild reaction conditions, proceeding smoothly at room temperature under neutral conditions, and typically results in high yields of the desired oxadiazole derivatives. who.intmdpi.com
The reaction is believed to proceed through an initial protonation of the (N-isocyanimino-)triphenylphosphorane by the carboxylic acid. mdpi.com This is followed by the attack of the carboxylate anion on the cationic center, generating an iminophosphorane intermediate. mdpi.com This key intermediate then undergoes an intramolecular aza-Wittig reaction, where the iminophosphorane moiety reacts with the carbonyl group of the acyl portion. researchgate.net The subsequent elimination of triphenylphosphine (B44618) oxide leads to the formation of the stable 1,3,4-oxadiazole ring. brieflands.com
This methodology has been successfully applied to a wide range of aromatic and heteroaromatic carboxylic acids. who.int It has also been incorporated into one-pot, multi-component reactions, for instance, by combining an aldehyde, a secondary amine, a carboxylic acid, and (N-isocyanimino-)triphenylphosphorane to produce 2,5-disubstituted 1,3,4-oxadiazoles efficiently. iucr.org While this general method is applicable for the synthesis of analogues, specific application for the direct synthesis of this compound from 3-chlorobenzoic acid would follow this established pathway.
Targeted Synthesis of this compound and its Precursors
A well-established and frequently utilized pathway for the synthesis of this compound and its derivatives commences with 3-chlorobenzoic acid. who.intpjps.pk This multi-step synthesis involves the sequential formation of key intermediates, including an ester and a hydrazide, followed by cyclization to form the oxadiazole ring system. who.int
Derivatization from 3-Chlorobenzoic Acid
The initial steps in this synthetic sequence focus on activating the carboxylic acid group of 3-chlorobenzoic acid for subsequent reactions.
The first step involves the conversion of 3-chlorobenzoic acid to its corresponding ethyl ester, ethyl 3-chlorobenzoate (B1228886). who.int This is a classic Fischer esterification reaction. Typically, 3-chlorobenzoic acid is refluxed in absolute ethanol (B145695) with a catalytic amount of concentrated sulfuric acid. scielo.br The reaction converts the carboxylic acid into a more reactive ester, which is a crucial intermediate for the next step. scielo.br The purity of the resulting ethyl 3-chlorobenzoate can be checked using techniques like thin-layer chromatography (TLC). who.int
Table 1: Synthesis of Ethyl 3-chlorobenzoate
| Starting Material | Reagents | Conditions | Product |
|---|
The ethyl 3-chlorobenzoate is then converted to 3-chlorobenzohydrazide. who.int This is achieved through hydrazinolysis, where the ester is reacted with hydrazine (B178648) hydrate (B1144303). iucr.orgnih.gov The reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol, and may be refluxed for several hours or stirred at room temperature. who.intiucr.orgnih.gov Upon completion, the solvent is often removed, and the resulting solid product, 3-chlorobenzohydrazide, is purified by washing with a non-polar solvent like hexane. iucr.orgnih.gov This hydrazide is a key building block for the construction of the 1,3,4-oxadiazole ring. who.int
Table 2: Synthesis of 3-Chlorobenzohydrazide
| Starting Material | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Ethyl 3-chlorobenzoate | Hydrazine Hydrate, Ethanol | Reflux for 5 hours | 3-Chlorobenzohydrazide | 75% iucr.orgnih.gov |
Cyclization of Hydrazides to 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-thiol and Related Thiones
A common strategy to form the 1,3,4-oxadiazole ring from an aryl hydrazide involves cyclization with a one-carbon synthon, such as carbon disulfide (CS₂), to yield a thiol or thione derivative. who.int To synthesize 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-thiol, 3-chlorobenzohydrazide is dissolved in absolute ethanol containing potassium hydroxide. who.intwjpsonline.com Carbon disulfide is then added, and the mixture is refluxed for several hours. who.int The basic conditions facilitate the reaction. After the reaction is complete, the mixture is poured into cold water and acidified with dilute hydrochloric acid to precipitate the product. who.intbioline.org.br The resulting 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-thiol is then filtered, washed, and dried. who.int This thiol derivative is a versatile intermediate for further functionalization. who.intresearchgate.net
Table 3: Synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-thiol
| Starting Material | Reagents | Conditions | Product | Yield |
|---|
Formation of Schiff Bases and Further Cyclization Steps
Acid hydrazides are common precursors for the formation of Schiff bases (or azomethines) through condensation with aldehydes. who.intatmiyauni.ac.in These Schiff bases can be important intermediates that can either be the final target molecule or undergo further cyclization.
In a relevant synthetic pathway, a derivative of 3-chlorobenzohydrazide, namely 2-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide, is reacted with various aryl aldehydes in methanol. who.int This reaction leads to the formation of the corresponding N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Schiff bases in good yields. who.int This demonstrates the utility of the hydrazide functional group in forming C=N bonds, which is a key step in the synthesis of many heterocyclic compounds. who.intresearchgate.net While this example illustrates the formation of a Schiff base from a more complex hydrazide, the fundamental reaction of 3-chlorobenzohydrazide with an aldehyde to form a hydrazone (a type of Schiff base) is a standard procedure, which can then be cyclized to form various heterocyclic systems.
Coupling Reactions with Substituted Acid Chlorides
The coupling of various precursors with substituted acid chlorides is a well-established and versatile method for accessing 2,5-disubstituted 1,3,4-oxadiazoles. This strategy often involves the acylation of a suitable nucleophile, such as a 2-amino-1,3,4-oxadiazole, followed by cyclization or direct coupling.
One common approach begins with the synthesis of a 2-amino-5-aryl-1,3,4-oxadiazole intermediate. This intermediate's amino group can then serve as a nucleophile in a coupling reaction with various acid chlorides. nih.gov For example, 2-amino-5-phenyl-1,3,4-oxadiazole has been coupled with acid chlorides like 3-(3-chlorophenyl)propanoyl chloride in dichloromethane (B109758) to yield the corresponding N-acylated product. nih.gov The acid chlorides themselves are typically prepared from the corresponding carboxylic acids by treatment with reagents such as oxalyl chloride or thionyl chloride. nih.govopenmedicinalchemistryjournal.com
Another variation involves the reaction of hydrazones with different reagents. For instance, hydrazones derived from 3-chloro-1-benzo[b]thiophene-2-carbohydrazine and various aromatic aldehydes can be reacted with chloramine-T to yield 2,5-disubstituted 1,3,4-oxadiazoles. ptfarm.pl Similarly, the acylation of 2-amino-5-(substituted benzyl)-1,3,4-oxadiazoles with a range of acid chlorides (e.g., acetyl chloride, benzoyl chloride, 3-nitrobenzoyl chloride) in the presence of a base like triethylamine (B128534) is a common procedure. d-nb.infoekb.eg The reaction of 2-chloro-N-(5-aryl- nih.govwjarr.comacs.orgoxadiazol-2-yl)-acetamides with various nucleophiles is another example of building complexity from an acid chloride-derived intermediate. pensoft.net
The synthesis of 2,5-dialkyl-1,3,4-oxadiazoles can be achieved through a multi-step process starting with the reaction of acid chlorides with hydrazine hydrate to form symmetrical N,N'-diacylhydrazine derivatives, which are then cyclized. mdpi.com
| Starting Material | Acid Chloride | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Amino-5-phenyl-1,3,4-oxadiazole | 5-Chlorothiophene-2-carbonyl chloride | Dichloromethane | 5-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide | 53% | nih.gov |
| 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine | Chloroacetyl chloride | Triethylamine | N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)-2-chloroacetamide | Good | ekb.eg |
| 5-(4-bromobenzyl)-1,3,4-oxadiazol-2-amine | 3-Nitrobenzoyl chloride | - | N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide | - | d-nb.info |
| 5-(4-methoxyphenyl)-2-amino- nih.govwjarr.comacs.orgoxadiazole | Chloroacetyl chloride | Triethylamine, Dioxane, 85-90 °C | 2-Chloro-N-(5-(4-methoxyphenyl)- nih.govwjarr.comacs.orgoxadiazol-2-yl)-acetamide | 90% | pensoft.net |
Modern and Optimized Synthetic Techniques for 1,3,4-Oxadiazole Derivatives
In recent years, significant efforts have been directed towards developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of 1,3,4-oxadiazole derivatives. wjarr.comwisdomlib.org These modern techniques often lead to shorter reaction times, higher yields, and simpler work-up procedures compared to conventional methods. wjarr.comwisdomlib.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced product purity. wisdomlib.orgnih.govjyoungpharm.org The use of microwave irradiation can accelerate reactions that would otherwise require hours of conventional heating, often completing in just a few minutes. wisdomlib.orgjyoungpharm.org
This technology has been successfully applied to the synthesis of various 1,3,4-oxadiazole derivatives. For example, the cyclization of hydrazones using reagents like chloramine-T can be efficiently carried out under microwave irradiation to produce 2,5-disubstituted 1,3,4-oxadiazoles. ptfarm.pl In another application, a mixture of isoniazid (B1672263) and an aromatic aldehyde can be irradiated in a microwave to form a Schiff base, which is then cyclized to the corresponding 1,3,4-oxadiazole derivative, also under microwave conditions. nih.gov The synthesis of 2-substituted-1,3,4-oxadiazoles clubbed with a pyridine moiety has been achieved by reacting a hydrazide with an aromatic aldehyde, followed by cyclization with acetic anhydride under microwave irradiation. wjarr.com This method highlights the efficiency and green chemistry aspects of MAOS. wjarr.comwisdomlib.org
| Reactants | Reagents/Conditions | Reaction Time | Product Type | Reference |
|---|---|---|---|---|
| Isoniazid, Aromatic aldehyde | DMF (5 drops), 300W Microwave | 3 min | Isonicotinoyl hydrazone | nih.gov |
| Isonicotinoyl hydrazone | Chloramine-T, Ethanol, 300W Microwave | 4 min | 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole | nih.gov |
| Hydrazones | Chloramine-T, Ethanol, Microwave irradiation | - | 2,5-Disubstituted-1,3,4-oxadiazoles | ptfarm.pl |
| Carboxylic acids, Semicarbazide (B1199961) | 180W Microwave | 3-6 min | 2-Amino-5-substituted-1,3,4-oxadiazoles | wisdomlib.org |
Ultrasound irradiation provides an alternative energy source for promoting chemical reactions, a field known as sonochemistry. This technique utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, thereby accelerating reaction rates.
Ultrasound has been effectively employed in the synthesis of 1,3,4-oxadiazole derivatives, often leading to high yields and simplified procedures. nih.govsemanticscholar.org A notable example is the synthesis of 2-amino-1,3,4-oxadiazoles from the reaction of hydrazides with cyanogen (B1215507) bromide under ultrasonic irradiation. nih.govsemanticscholar.orgmdpi.com This method is efficient, producing the desired compounds in high yields (81-93%) in ethanol with potassium bicarbonate as the base. nih.govsemanticscholar.org The base neutralizes the hydrobromic acid formed during the reaction, which could otherwise react with the starting hydrazide. mdpi.com
Another green application of ultrasound is the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols from aryl hydrazides and carbon disulfide. nih.gov This process is performed with minimal solvent (a few drops of DMF) and without the need for an acid or base catalyst, highlighting its environmental benefits. nih.gov Furthermore, ultrasound has been used to assist the oxidative cyclization of semicarbazones using N-bromosuccinimide (NBS) to afford 2-amino-1,3,4-oxadiazoles rapidly and in high yields. researchgate.net
| Reactants | Reagents/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Hydrazides, Cyanogen bromide | Ethanol, Potassium bicarbonate, Ultrasound | 5-Substituted-1,3,4-oxadiazol-2-amines | 81-93% | nih.govsemanticscholar.org |
| Aryl hydrazides, Carbon disulfide (CS₂) | DMF (drops), Ultrasound | 5-Substituted-1,3,4-oxadiazole-2-thiols | Good to excellent | nih.gov |
| Semicarbazones | N-bromosuccinimide, Sodium acetate, Ultrasound | 2-Amino-1,3,4-oxadiazoles | High | researchgate.net |
Photochemical methods, particularly those using visible light, are at the forefront of green chemistry, offering mild, efficient, and environmentally benign pathways for complex organic transformations. organic-chemistry.org The oxidative heterocyclization of semicarbazones to form 2-amino-5-aryl-1,3,4-oxadiazoles is a prime example of this approach. organic-chemistry.orgresearchgate.net
This transformation can be achieved using a metal-free photoredox system. organic-chemistry.org In a typical procedure, a semicarbazone is treated with a photocatalyst, such as Eosin Y, and a bromine source, like tetrabromomethane (CBr₄), under irradiation with visible light (e.g., green LEDs) in the presence of atmospheric oxygen. organic-chemistry.orgresearchgate.net The reaction proceeds under mild conditions and is operationally simple. organic-chemistry.org Acetonitrile has been identified as an ideal solvent for this reaction, leading to high yields of the desired oxadiazole products. organic-chemistry.org
The proposed mechanism involves the photoexcitation of Eosin Y, which then initiates a radical process involving the bromine source, leading to bromination of the semicarbazone followed by intramolecular cyclization. organic-chemistry.org Atmospheric oxygen plays a crucial role in regenerating the catalyst, allowing the catalytic cycle to continue efficiently. organic-chemistry.org This method avoids the harsh reagents and conditions often associated with traditional cyclization methods. organic-chemistry.org
Proposed Reaction Mechanisms for 1,3,4-Oxadiazole Ring Formation
The formation of the 1,3,4-oxadiazole ring can proceed through several mechanistic pathways, largely dependent on the starting materials and reaction conditions.
A predominant and classical method involves the dehydrative cyclization of 1,2-diacylhydrazines . This is one of the most common routes for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles. The 1,2-diacylhydrazine intermediate is typically treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), sulfuric acid, or thionyl chloride, which facilitates the removal of a water molecule to close the five-membered ring. mdpi.comnih.gov
Another major pathway is the oxidative cyclization of acylhydrazones . Acylhydrazones, which are readily prepared by condensing an acid hydrazide with an aldehyde, can undergo cyclization in the presence of an oxidizing agent. Various oxidants have been employed for this purpose, including iodine, lead tetra-acetate, and chloramine-T. ptfarm.plresearchgate.netnih.gov For instance, Pengfei Niu and colleagues reported a method using iodine as the oxidizing agent for the condensation of semicarbazide with aldehydes, which allows for the synthesis of various 2-amino substituted 1,3,4-oxadiazole derivatives in high yield. nih.gov
More recent studies have explored alternative mechanisms. A study on the reaction of hydrazonyl chloride with carbon dioxide (CO₂) using density functional theory (DFT) computations found that the reaction can proceed via a stepwise pathway. acs.org This pathway involves the deprotonation of the nitrile imine precursor by a fluoride (B91410) anion, which then acts as a nucleophile, enhancing the reactivity of CO₂ towards it, without necessarily forming a nitrile imine intermediate. acs.org
Furthermore, a novel, non-dehydrative approach has been described where α-bromo nitroalkanes couple directly with acyl hydrazides to form the 2,5-disubstituted oxadiazole. rsc.org This method is significant as it avoids the formation of a 1,2-diacyl hydrazide intermediate and proceeds under mildly basic conditions that tolerate water. The proposed mechanism involves the in situ formation of an electrophilic nitrogen species that is rapidly converted to the oxadiazole ring. rsc.org
Spectroscopic Characterization and Structural Elucidation of 2 3 Chlorophenyl 1,3,4 Oxadiazole Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule.
¹H NMR spectroscopy provides information on the number of different types of protons and their relative positions in the molecule. For 2-(3-chlorophenyl)-1,3,4-oxadiazole analogues, the ¹H NMR spectrum is characterized by signals in the aromatic region. The protons on the chlorophenyl ring typically appear as a complex multiplet pattern between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern on the phenyl ring. For instance, in a related compound, 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol, the aromatic protons of the chlorophenyl ring showed two doublets at δ 6.85 and 7.01 ppm and a singlet at δ 7.98 ppm. mdpi.com If a proton is present on the oxadiazole ring (e.g., at the C5 position), it would typically appear as a singlet at a downfield chemical shift. However, for 2,5-disubstituted 1,3,4-oxadiazoles, this signal is absent. nih.gov
Table 1: Representative ¹H NMR Data for 2-(Chlorophenyl)-1,3,4-oxadiazole Analogues
| Compound/Analogue | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment |
|---|---|---|---|
| 4-Chloro-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol mdpi.com | - | 6.85 (d), 7.01 (d), 7.98 (s) | Protons of chlorophenyl ring |
| 4-Chloro-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol mdpi.com | - | 7.13–7.31 (m), 7.70–7.75 (m) | Protons of 4-fluorophenyl ring |
| 2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide acs.org | DMSO-d₆ | 2.07 (s, 3H), 4.33 (s, 2H), 5.41 (s, 2H) | CH₃, S-CH₂, O-CH₂ |
Note: Data is compiled from various analogues to illustrate typical chemical shift ranges.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound analogues, the two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring are particularly characteristic. These carbons (C2 and C5) typically resonate in the downfield region of the spectrum, usually between δ 150 and 170 ppm, due to their attachment to electronegative nitrogen and oxygen atoms. nih.govresearchgate.net For example, the ¹³C NMR spectrum of a 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogue showed the two oxadiazole carbons at δ 152.60 and 148.66 ppm. mdpi.com The carbons of the chlorophenyl ring exhibit signals in the aromatic region (approximately δ 120-140 ppm), with the carbon atom directly attached to the chlorine atom showing a characteristic chemical shift.
Table 2: Representative ¹³C NMR Data for 2,5-Disubstituted-1,3,4-oxadiazole Analogues
| Compound/Analogue | Solvent | Chemical Shift (δ ppm) | Assignment |
|---|---|---|---|
| 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine d-nb.info | DMSO-d₆ | 169.0, 164.7 | Oxadiazole carbons (C2, C5) |
| 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine d-nb.info | DMSO-d₆ | 148.5, 133.7, 130.6, 127.4, 122.4, 121.6 | Aromatic carbons |
| 4-Chloro-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol mdpi.com | - | 152.60, 148.66 | Oxadiazole carbons (C2, C5) |
| 4-Chloro-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol mdpi.com | - | 125.66 | C-Cl |
Note: Data is compiled from various analogues to illustrate typical chemical shift ranges.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound analogues displays several characteristic absorption bands. Key vibrations include the C=N stretching of the oxadiazole ring, typically observed in the range of 1610-1650 cm⁻¹. d-nb.info The C-O-C (ether-like) stretching vibration of the heterocyclic ring usually appears as a strong band between 1050 and 1250 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is typically found in the fingerprint region, below 800 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for 1,3,4-Oxadiazole Analogues
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3030 - 3100 | Medium-Weak |
| C=N stretch (oxadiazole ring) d-nb.info | 1610 - 1650 | Medium-Strong |
| Aromatic C=C stretch | 1400 - 1600 | Medium |
| C-O-C stretch (oxadiazole ring) nih.gov | 1050 - 1250 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion (M⁺) confirms the molecular weight. The fragmentation pattern of the molecular ion provides valuable structural information. For 1,3,4-oxadiazole derivatives, the structures are often confirmed by the presence of the molecular ion peak in their mass spectra. asianpubs.orgwjpsonline.com The fragmentation of 1,2,4-oxadiazoles, a related isomer class, has been studied extensively, with common pathways involving the cleavage of the heterocyclic ring. nih.gov For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. Compounds with conjugated systems, such as this compound, exhibit characteristic UV absorptions. The conjugation between the phenyl ring and the 1,3,4-oxadiazole ring leads to strong absorption bands, typically in the range of 250-350 nm, which are attributed to π→π* electronic transitions. ijrpr.comresearchgate.net The position of the maximum absorption wavelength (λmax) can be influenced by the solvent and the nature of substituents on the aromatic rings. Studies on 2,5-diphenyl-1,3,4-oxadiazole (B188118) derivatives show strong absorption bands, and their luminescent properties make them candidates for optoelectronic devices. wordpress.com
Table 4: Representative UV-Vis Absorption Data for 1,3,4-Oxadiazole Analogues
| Compound/Analogue | Solvent | λmax (nm) |
|---|---|---|
| 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD) wordpress.com | Solution | 305 |
| Pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole derivatives researchgate.net | - | 283 - 303 |
Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single Crystal X-Ray Diffraction (SC-XRD) provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsional angles. This technique confirms the connectivity of atoms and reveals the three-dimensional arrangement of the molecule in the solid state, including its conformation and stereochemistry. For analogues of this compound, SC-XRD studies have confirmed the planarity of the fused heterocyclic systems. For example, the crystal structure of a pyridine-based 1,3,4-oxadiazole derivative was determined, providing detailed insight into its molecular geometry. nih.gov Analysis of crystal structures of related compounds reveals that the packing is often stabilized by intermolecular interactions such as C—H⋯N hydrogen bonds and π–π stacking interactions between the aromatic and heterocyclic rings. nih.govmdpi.com
Table 5: Illustrative Crystallographic Data for a 1,3,4-Oxadiazole Analogue
| Parameter | 8-(1H-Indol-2-yl)-5-(p-tolyl)- nih.govasianpubs.orgslideshare.nettriazolo[3,4-b] nih.govd-nb.infoasianpubs.orgthiadiazole mdpi.com |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.8707(2) |
| b (Å) | 15.9681(4) |
| c (Å) | 11.9798(4) |
| β (°) | 100.283(3) |
Note: Data for a related fused heterocyclic system is provided to illustrate the type of information obtained from SC-XRD.
Structure Activity Relationship Sar Investigations of 2 3 Chlorophenyl 1,3,4 Oxadiazole Analogues
Influence of Substituent Nature and Position on Bioactivity of 1,3,4-Oxadiazole (B1194373) Scaffolds
The biological activity of 1,3,4-oxadiazole derivatives can be significantly altered by minor structural modifications, such as the nature and position of substituents on the associated phenyl rings. researchgate.net These changes can impact the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Halogen substituents, particularly chlorine, are frequently incorporated into the design of bioactive 1,3,4-oxadiazole derivatives and have a marked impact on their pharmacological profile. The presence of a chlorophenyl group can enhance the biological activity of these compounds. For instance, studies have shown that 2,5-disubstituted 1,3,4-oxadiazoles featuring a chlorophenyl moiety exhibit significant anti-inflammatory and CNS depressant activities. nih.govcrpsonline.com
The position of the halogen on the phenyl ring is also critical. In a series of anti-inflammatory 1,3,4-oxadiazole analogues, the most active compound possessed a chloro group on the benzene (B151609) ring attached to the C-5 position of the oxadiazole nucleus and a para-chlorophenyl group attached to an imine moiety. crpsonline.com Similarly, research on 2,5-disubstituted-1,3,4-oxadiazoles revealed that compounds with a 4-chloro-benzoic acid substitution showed improved anti-inflammatory activity compared to those with 2-chloro or 3-chloro substitutions. dergipark.org.tr The presence of electron-withdrawing halogen groups, often at the para position of the phenyl ring, has been linked to improved antimicrobial activity. nih.gov
In some cases, the combination of different halogens can be beneficial. One of the most promising insecticidal compounds in a study had double halogen groups (2,4-dichloro) on the phenyl ring. nih.gov Another study found that a 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (B1208899) derivative showed notable anticancer activity. mdpi.com
Table 1: Effect of Halogen Substitution on Bioactivity of 1,3,4-Oxadiazole Derivatives
| Compound Structure/Substitution | Observed Bioactivity | Key Finding | Reference |
|---|---|---|---|
| 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole | CNS Depressant | Showed highly significant anticonvulsant and antidepressant activity. | nih.gov |
| 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole | Anti-inflammatory | Exhibited anti-inflammatory activity comparable to indomethacin. | ijpsjournal.com |
| 2,5-disubstituted-1,3,4-oxadiazole with 4-chloro substitution | Anti-inflammatory | Improved activity compared to 2-chloro and 3-chloro isomers. | dergipark.org.tr |
| 1,3,4-oxadiazole with double halogen (2,4-dichloro) on phenyl ring | Insecticidal | Demonstrated high adulticidal activity against Aedes aegypti. | nih.gov |
The electronic nature of substituents on the phenyl rings of 1,3,4-oxadiazole derivatives plays a pivotal role in modulating their bioactivity. A clear distinction in activity is often observed between compounds bearing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
Generally, the incorporation of EWGs such as nitro (-NO2) and chloro (-Cl) groups at the C2 and C5 positions of the oxadiazole ring has been found to lead to a high degree of pharmacological activity. nih.gov For example, compounds like 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole and 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole showed excellent CNS depressant activities. nih.gov This trend is supported by findings that EWGs can increase the acidity of related benzoic acid precursors, making them more susceptible to nucleophilic attack during synthesis and potentially enhancing the reactivity of the final compound. otterbein.edu The presence of EWGs like nitro groups has also been shown to enhance antifungal activity. nih.gov
Conversely, the effect of EDGs, such as amino (-NH2), hydroxyl (-OH), and methoxy (B1213986) (-OCH3) groups, can be more variable. While EDGs can increase the yield of 1,3,4-oxadiazole synthesis, they may decrease the pharmacological potency in some cases. nih.govmdpi.com For instance, the presence of electron-donating groups was found to decrease the yield of the final compound in some synthetic pathways, whereas electron-withdrawing groups increased it. nih.gov However, in other contexts, EDGs have been shown to be beneficial. For example, a compound with a p-methoxy group (an EDG) was found to have increased antimicrobial potential, and a 3,4-dimethoxy substituted compound showed enhanced anti-inflammatory activity. nih.gov Similarly, some research indicates that EDGs can increase the anticancer potential of certain 1,3,4-oxadiazole derivatives. mdpi.com
Table 2: Influence of Electronic Groups on 1,3,4-Oxadiazole Bioactivity
| Substituent Type | Example Group(s) | General Effect on Bioactivity | Specific Example/Reference |
|---|---|---|---|
| Electron-Withdrawing (EWG) | -NO2, -Cl, -Br | Often increases pharmacological activity (e.g., CNS depressant, antifungal). | 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole showed excellent CNS depressant activity. nih.gov |
| Electron-Donating (EDG) | -NH2, -OH, -OCH3 | Variable effects; can increase anticancer or anti-inflammatory activity in some series, but may decrease activity in others. | A 3,4-dimethoxy substituted compound showed increased anti-inflammatory activity. nih.gov |
| EWG | -NO2 | Enhanced antifungal activity. | Nitro-substituted 1,3,4-oxadiazole-1,3,4-thiadiazole derivatives were potent antifungal agents. nih.gov |
| EDG | p-methoxy | Increased antimicrobial potential. | Compounds with a p-methoxy group showed increased antimicrobial potential. nih.gov |
Research has frequently shown that para-substituted compounds exhibit superior activity compared to their ortho and meta counterparts. For instance, in a series of Schiff bases of 1,3,4-oxadiazole, the compound with a para-hydroxy substitution on the aromatic ring displayed the highest anti-inflammatory activity, surpassing compounds with halogens, methoxy, or nitro groups, as well as ortho and meta-substituted isomers. dergipark.org.tr Similarly, a docking study revealed that electron-donating groups at the para position of a benzene ring resulted in higher inhibitory activity than those at the ortho position. mdpi.com Halogen atoms at the para position on phenyl rings linked to the 1,3,4-oxadiazole core have also been noted to decrease anticancer potential in some studies, highlighting that the optimal position can be target-dependent. mdpi.com
Correlation Between Molecular Conformation, Binding Mode, and Biological Efficacy
The biological efficacy of 2-(3-Chlorophenyl)-1,3,4-oxadiazole analogues is intrinsically linked to their three-dimensional molecular conformation and their specific binding mode within the active site of a biological target. Computational methods like molecular docking and density functional theory (DFT) are frequently employed to elucidate these correlations. nih.govmdpi.com
Molecular docking studies help visualize the probable binding affinities and interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor. nih.govmdpi.com For example, in a study of 1,3,4-oxadiazole derivatives as potential pyruvate (B1213749) dehydrogenase complex E1 (PDHc-E1) inhibitors, docking results indicated that the 1,3,4-oxadiazole moiety itself could establish more binding positions and stronger interactions with key amino acid residues (Lsy392 and His106) in the active site, leading to more potent inhibitory activity. nih.gov
In another study on anticancer 1,3,4-oxadiazole derivatives, the superimposition of active compounds within the target's active cavity revealed that specific nitrogen atoms in the heterocyclic core were vital for optimal fit and interaction with zinc ions, which in turn influenced the potency of the activity. acs.org The conformation of the entire molecule, dictated by the substitution pattern, determines its ability to fit into the binding pocket. For instance, 2,5-diaryl 1,3,4-oxadiazole derivatives with polar group substitutions at specific positions (3, 4, and 5; 3, 5; or 2, 5) showed favorable docking scores, suggesting a strong correlation between the substitution pattern, conformation, and predicted nootropic activity. advancedresearchpublications.com
Rational Design Principles for Optimizing 1,3,4-Oxadiazole Derivatives
The insights gained from SAR studies provide a foundation for the rational design of new, optimized 1,3,4-oxadiazole derivatives. Key principles often involve molecular hybridization, where the 1,3,4-oxadiazole scaffold is combined with other known pharmacophores to enhance activity or introduce new therapeutic properties. dergipark.org.trresearchgate.net
Several design principles have emerged from various studies:
Targeted Substitutions: The introduction of specific functional groups can be used to fine-tune activity. For example, designing derivatives with polar groups at specific positions can enhance interactions with biomolecular targets. advancedresearchpublications.com
Molecular Hybridization: Combining the 1,3,4-oxadiazole ring with other heterocyclic systems like pyrimidine (B1678525), benzofuran, or pyridine (B92270) can lead to synergistic effects and potent new agents. nih.govresearchgate.netmdpi.com For instance, introducing a 1,3,4-oxadiazole-thioether moiety into a pyrimidine lead structure resulted in compounds with significantly higher inhibitory activity against E. coli PHDc-E1. nih.gov
In Silico Screening: Computational tools are invaluable for the rational design process. Molecular docking and ADME (absorption, distribution, metabolism, and excretion) predictions can help pre-assess the potential of designed molecules, reducing the time and cost associated with synthesis and biological testing. mdpi.comresearchgate.net
Conformational Control: The design should consider the molecule's ability to adopt a planar conformation, which can be crucial for activity. For example, in the design of optical materials, repulsive interactions between the oxadiazole and adjacent alkoxy oxygen atoms were found to prevent excited-state planarity and reduce quantum yield, a principle that could be relevant for biological activity where planarity affects binding. rsc.org
Bioisosteric Replacement Strategies Involving the 1,3,4-Oxadiazole Moiety
Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. The 1,3,4-oxadiazole ring is frequently used as a bioisostere for amide and ester functional groups. nih.govnih.gov This replacement can lead to improved pharmacological profiles, including enhanced metabolic stability, better membrane permeability, and increased bioavailability. nih.gov
The 1,3,4-oxadiazole ring is considered a bioisostere of the 1,3,4-thiadiazole (B1197879) ring, based on the bioisosteric relationship between oxygen and sulfur atoms. mdpi.comwindows.net This allows for the synthesis of analogous series of compounds with potentially similar, yet distinct, biological properties.
Furthermore, the 1,3,4-oxadiazole ring has been successfully used to replace other heterocyclic systems. In one study, the bioisosteric replacement of a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole ring was investigated. While this led to a reduction in affinity for the target CB2 receptor, it demonstrated the principle of using different oxadiazole isomers as bioisosteres to modulate activity. rsc.org This strategy is valuable for navigating patent landscapes and improving physicochemical properties like polarity and metabolic degradation profiles. rsc.org
In Vitro Biological Evaluation and Mechanistic Insights for 2 3 Chlorophenyl 1,3,4 Oxadiazole Derivatives
General Methodologies for In Vitro Bioactivity Screening
The initial assessment of the biological activity of 2-(3-Chlorophenyl)-1,3,4-oxadiazole derivatives, particularly for their anticancer potential, involves a variety of established in vitro screening methodologies. These techniques are essential for determining the cytotoxicity and understanding the preliminary mechanisms of action of these compounds.
A primary and widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay assesses the metabolic activity of cells and, consequently, their viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals. The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells. This assay is instrumental in determining the IC50 value, which is the concentration of a compound that inhibits cell growth by 50%.
Another common technique is the sulforhodamine B (SRB) assay . This assay is based on the ability of the SRB dye to bind to protein components of cells. It is a cell density-based assay and is considered a reliable method for cytotoxicity screening.
The trypan blue dye exclusion test is a straightforward method to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. This method provides a direct count of living and dead cells.
For a more in-depth understanding of a compound's effect, clonogenic assays are employed to assess the ability of a single cell to grow into a colony. This long-term assay provides insights into the cytostatic or cytotoxic effects of the compounds on cell proliferation and survival.
In Vitro Anticancer Potential and Related Mechanisms
Derivatives of this compound have demonstrated significant in vitro anticancer potential across a range of human and other mammalian cancer cell lines. The mechanisms underlying this activity are multifaceted, primarily involving the induction of apoptosis, enzyme inhibition, and interference with the cell cycle.
Cytotoxicity Assessments on Human and Other Mammalian Cancer Cell Lines
The cytotoxic effects of this compound derivatives have been evaluated against a diverse panel of cancer cell lines, revealing a broad spectrum of activity.
One notable derivative, 1-{5-[(4-Chlorophenoxy)methyl]-2-(3-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone (AMK OX-9) , has been a subject of study. The cytotoxic potential of this and related compounds has been assessed against various cancer cell lines, including:
HeLa (Cervical Cancer): Studies have shown that certain 1,3,4-oxadiazole (B1194373) derivatives exhibit potent cytotoxicity against HeLa cells.
A549 (Lung Cancer): The AMK OX-9 derivative, which contains the this compound scaffold, demonstrated an IC50 value of 20.73 µM on the A549 cell line nih.gov.
Hep-2 (Laryngeal Carcinoma): Cytotoxic effects of these derivatives have also been observed against Hep-2 cells nih.gov.
HepG2 (Liver Cancer): The antiproliferative effects of 1,3,4-oxadiazole derivatives have been investigated in HepG2 cells, with some compounds showing considerable cell death arabjchem.org.
C6 (Rat Glioma): Certain 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives have shown remarkable antiproliferative activity against the C6 cell line, with some compounds exhibiting IC50 values as low as 8.16 µM nih.gov.
MCF-7 (Breast Cancer): Thiazolidinedione-1,3,4-oxadiazole hybrids containing a 3-chlorophenyl substituent have shown significant cytotoxicity against the MCF-7 cell line, with IC50 values as low as 7.87 µM nih.gov.
HCT-116 (Colon Cancer): The same thiazolidinedione-1,3,4-oxadiazole hybrids also displayed excellent cytotoxicity against the HCT-116 cell line, with an IC50 value of 16.14 µM for the 3-chlorophenyl derivative nih.gov.
SGC-7901 (Gastric Cancer): Novel 2-chloropyridine (B119429) derivatives with a 1,3,4-oxadiazole moiety have been evaluated for their inhibitory activity against SGC-7901 cells nih.gov.
Below is an interactive data table summarizing the cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Derivative | Cell Line | Cancer Type | IC50 (µM) |
| AMK OX-9 | A549 | Lung | 20.73 nih.gov |
| Thiazolidinedione hybrid | MCF-7 | Breast | 7.87 nih.gov |
| Thiazolidinedione hybrid | HCT-116 | Colon | 16.14 nih.gov |
| Acetamide derivative | C6 | Glioma | 8.16 nih.gov |
Apoptosis Induction and Related Biochemical Events
A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is characterized by a series of distinct biochemical and morphological changes.
DNA Fragmentation: A hallmark of apoptosis is the cleavage of nuclear DNA into internucleosomal fragments. Studies on 1,3,4-oxadiazole derivatives have demonstrated their ability to induce DNA fragmentation, resulting in a characteristic ladder-like pattern on agarose (B213101) gel electrophoresis arabjchem.org. This fragmentation is a consequence of the activation of endogenous endonucleases arabjchem.org.
Nuclear Staining: The morphological changes associated with apoptosis can be visualized using fluorescent dyes. Staining with acridine (B1665455) orange and Hoechst 33342 has been used to observe nuclear fragmentation and cytoplasm shrinkage in cells treated with 1,3,4-oxadiazole derivatives arabjchem.org. The appearance of apoptotic bodies, which are condensed and fragmented nuclei, is a clear indicator of apoptosis nih.gov.
Mitochondrial Membrane Depolarization: The intrinsic pathway of apoptosis is often initiated by changes in the mitochondrial membrane potential (MMP). Cationic fluorescent dyes are commonly used to assess MMP, as they accumulate in healthy mitochondria with high membrane potential. A decrease in MMP is an early indicator of apoptosis. Studies have shown that certain 1,3,4-oxadiazole derivatives can cause mitochondrial membrane depolarization in cancer cells nih.gov. For instance, JC-1 staining of isolated mitochondria from Hep2 cells treated with derivatives like AMK OX-9 showed increasing fluorescence intensity with time, confirming the involvement of the mitochondrial pathway in apoptosis nih.gov.
Caspase-3 Activation: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 is a key executioner caspase, and its activation is a central event in the apoptotic cascade. Research has shown that some 1,3,4-oxadiazole derivatives can significantly upregulate the levels of active caspase-3 in cancer cells, confirming their role in inducing apoptosis through this pathway nih.govarabjchem.org. However, in some studies, the activation of caspase-3 by certain derivatives was observed to be less potent compared to standard drugs like cisplatin (B142131) acs.org.
Enzyme Inhibitory Activities in Cancer Pathways
The anticancer activity of this compound derivatives is also attributed to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.
Thymidylate Synthase: Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of thymidylate, an essential precursor for DNA synthesis. Inhibition of TS leads to a depletion of thymidine (B127349) triphosphate, disrupting DNA replication and repair, and ultimately causing cell death. Several 1,3,4-oxadiazole derivatives have been investigated as inhibitors of thymidylate synthase nih.govmdpi.com. Hybrids of 1,3,4-oxadiazole and thiazolidinedione, including those with a 3-chlorophenyl substituent, have been synthesized and shown to be potent inhibitors of TS nih.gov.
MMP-9: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. MMP-9, in particular, is implicated in tumor invasion, metastasis, and angiogenesis. Some novel 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives have exhibited significant inhibition of MMP-9, with some compounds showing IC50 values as low as 1.65 µM nih.gov.
Telomerase: Telomerase is a reverse transcriptase enzyme that maintains the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. Inhibition of telomerase is a promising strategy for cancer therapy. Certain 1,3,4-oxadiazole derivatives, including those with halogenated phenyl groups, have demonstrated significant telomerase inhibitory activity nih.govtmrjournals.com. For example, a 2-phenyl-4H-chromone derivative containing a 5-(3-chlorophenyl)-1,3,4-oxadiazole moiety has been synthesized and evaluated for its telomerase inhibitory potential nih.gov.
Enzyme Inhibitory Activities of Research Interest
Beyond the direct anticancer pathways, derivatives of this compound have been explored for their inhibitory effects on other enzymes of research interest, highlighting their potential for broader therapeutic applications. As previously mentioned, these compounds have shown inhibitory activity against enzymes like thymidylate synthase, MMP-9, and telomerase, which are not only relevant to cancer but also to other pathological conditions. The ability to modulate the activity of these enzymes underscores the versatility of the 1,3,4-oxadiazole scaffold in medicinal chemistry.
α-Glucosidase Inhibition
α-Glucosidase inhibitors are instrumental in managing postprandial hyperglycemia, a key concern in type II diabetes mellitus. nih.gov The inhibition of this enzyme delays carbohydrate digestion and glucose absorption. mdpi.com Certain 1,3,4-oxadiazole derivatives have demonstrated notable in vitro inhibitory potential against α-glucosidase.
For instance, a series of 2-thione-1,3,4-oxadiazole derivatives were synthesized and evaluated for their anti-diabetic properties. nih.gov Within this series, a compound featuring a 2-chlorophenyl group (5c) was assessed. nih.gov Another study on triaryl-dihydro-1,2,4-oxadiazoles found that derivatives bearing chlorine substituents on the aryl ring were critical for the inhibition of α-glucosidase, with compound 6c exhibiting the most potent activity in its series. nih.gov
Table 1: In Vitro α-Glucosidase Inhibitory Activity of Selected Oxadiazole Derivatives
| Compound | Description | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|---|
| 6c | Triaryl-dihydro-1,2,4-oxadiazole with chlorine substituents | 215 ± 3 | Acarbose | 750 ± 8.7 |
| 6d | Triaryl-dihydro-1,2,4-oxadiazole derivative | 256 ± 3 | Acarbose | 750 ± 8.7 |
| 6k | Triaryl-dihydro-1,2,4-oxadiazole derivative | 295 ± 4 | Acarbose | 750 ± 8.7 |
Cyclooxygenase (COX-1 and COX-2) Inhibition
Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins, which are mediators of inflammation and pain. mdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes. mdpi.com The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com
Derivatives of 1,3,4-oxadiazole have been investigated as potent and selective COX-2 inhibitors. In one study, a series of 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives were synthesized and evaluated for their COX-1/COX-2 inhibitory activity. nih.gov The results showed potent inhibitory activity against COX-2 for the synthesized oxadiazoles (B1248032) (compounds 8a-g ). nih.gov Specifically, a derivative containing a 2-chlorophenylamino moiety (8g ) was included in this potent series. nih.gov The selectivity index (SI), calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀, indicates the compound's preference for inhibiting COX-2. nih.gov
Table 2: In Vitro COX-1 and COX-2 Enzyme Inhibitory Activities of Oxadiazole Derivatives
| Compound Series | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |
|---|---|---|---|
| Oxadiazoles (8a-g) | 7.5 – 13.5 | 0.04 – 0.14 | 60.71 – 337.5 |
| Celecoxib (B62257) (Reference) | 14.7 | 0.045 | 326.67 |
| Diclofenac (B195802) Sodium (Reference) | 3.8 | 0.84 | - |
T-Type Calcium Channel Inhibition
T-type calcium channels (T-channels) are low voltage-activated channels that play a role in regulating neural excitability. nih.gov Dysfunction of these channels is implicated in pathophysiological disorders such as neuropathic pain and epilepsy, making them a viable target for drug discovery. nih.govnih.gov
A rational drug design approach led to the synthesis of a series of 2,5-disubstituted 1,3,4-oxadiazole molecules to evaluate their selective T-type channel inhibition. nih.gov From this work, compound 11 (5-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide) was identified as a selective inhibitor of T-type Ca²⁺ channels over Na⁺ and K⁺ channels. nih.govnih.gov This compound serves as a valuable probe for studying the roles of T-channels and provides a structural basis for developing new therapeutics. nih.gov
Glycogen Synthase Kinase-3beta (GSK-3beta) Inhibition
Glycogen synthase kinase-3beta (GSK-3beta) is a serine/threonine kinase implicated in a wide array of cellular processes. nih.gov Its hyperactivity is linked to the pathogenesis of several diseases, including Alzheimer's disease, where it is involved in the abnormal hyperphosphorylation of the tau protein. nih.govresearchgate.net Consequently, inhibitors of GSK-3beta are considered promising therapeutic agents.
A novel series of 1,3,4-oxadiazole derivatives has been designed and synthesized as GSK-3beta inhibitors. nih.gov Among these, compound 20x demonstrated highly selective and potent GSK-3beta inhibitory activity in vitro. The binding mode of this compound was confirmed through X-ray co-crystal structures. nih.gov Further research aimed at improving pharmacokinetic profiles led to the identification of other potent oxadiazole derivatives, such as (S)-9b and (S)-9c , which also exhibited highly selective and potent inhibitory activity against GSK-3beta. researchgate.net
In Vitro Antioxidant Activity and Mechanisms
Antioxidants are molecules that can inhibit or delay the oxidation of other molecules by counteracting free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). dergipark.org.trnih.gov The 1,3,4-oxadiazole scaffold has been incorporated into various compounds that exhibit significant antioxidant potential.
1,1-Diphenyl-2,2-picrylhydrazyl (DPPH) Radical Scavenging Assay
The DPPH assay is a widely accepted method for screening the free radical scavenging activities of antioxidant compounds. dergipark.org.tr The assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. dergipark.org.tr
Several studies have confirmed the DPPH radical scavenging ability of 1,3,4-oxadiazole derivatives. In a study of 2,5-disubstituted-1,3,4-oxadiazoles, a derivative containing a 4-chlorophenyl moiety (Ox-6f ) exhibited excellent antioxidant potential. nih.gov This compound showed 80.23% inhibition of the DPPH free radical at a concentration of 100 µg/mL. nih.gov The IC₅₀ value, which is the concentration required to scavenge 50% of DPPH radicals, was also determined. nih.gov
Table 3: DPPH Radical Scavenging Activity of a Chlorophenyl-Oxadiazole Derivative
| Compound | % Inhibition (at 100 µg/mL) | IC₅₀ (µg/mL) |
|---|---|---|
| Ox-6f | 80.23% | 25.35 |
| Ascorbic Acid (Standard) | 87.21% | 6.13 |
Nitric Oxide Free Radical Scavenging Activity
Nitric oxide (NO) is a free radical that plays a complex role in inflammatory processes. While it is essential for various physiological functions, its overproduction can lead to nitrosative stress. dergipark.org.tr Compounds with the ability to scavenge nitric oxide radicals can be beneficial in mitigating this stress.
The nitric oxide free radical scavenging potential of 1,3,4-oxadiazole derivatives has also been evaluated. The derivative Ox-6f , which contains a 4-chlorophenyl moiety, was found to be the most active in its series, showing 83.88% inhibition of the NO free radical. mdpi.com The IC₅₀ value for this activity was compared against the standard, ascorbic acid. mdpi.com
Table 4: Nitric Oxide Free Radical Scavenging Activity
| Compound | % Inhibition | IC₅₀ (µg/mL) |
|---|---|---|
| Ox-6f | 83.88% | 27.32 |
| Ascorbic Acid (Standard) | 86.71% | 19.81 |
Theoretical Mechanistic Elucidation of Antioxidant Action
The antioxidant potential of 1,3,4-oxadiazole derivatives can be elucidated through computational approaches, such as Density Functional Theory (DFT). These theoretical studies provide insights into the mechanisms by which these compounds neutralize free radicals. Key parameters analyzed include Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Proton Dissociation Enthalpy (PDE), and Electron Transfer Enthalpy (ETE). frontiersin.orgnih.govsemanticscholar.orgnih.gov
The primary mechanisms of antioxidant action are Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). frontiersin.orgnih.gov The BDE is a critical parameter for the HAT mechanism, where a lower BDE of a hydrogen-donating group (like an N-H or C-H bond) indicates a higher antioxidant activity. frontiersin.org For the SET-PT mechanism, the IP and PDE are the key determinants. The SPLET mechanism is evaluated based on the Proton Affinity (PA) and ETE.
DFT calculations on various 1,3,4-oxadiazole derivatives have shown that the presence of electron-donating groups on the phenyl rings can significantly enhance their antioxidant activities. frontiersin.orgnih.govsemanticscholar.orgnih.gov While specific theoretical studies on this compound are not extensively detailed in the reviewed literature, the general principles governing the antioxidant action of this class of compounds are applicable. The substitution pattern on the phenyl ring, including the presence and position of the chloro group, would influence the electronic environment of the molecule and, consequently, its antioxidant capacity.
Key Parameters in Antioxidant Mechanism Elucidation
| Parameter | Abbreviation | Associated Antioxidant Mechanism | Description |
| Bond Dissociation Enthalpy | BDE | Hydrogen Atom Transfer (HAT) | The enthalpy change when a bond is broken homolytically. A lower BDE facilitates the donation of a hydrogen atom to a free radical. |
| Ionization Potential | IP | Single Electron Transfer-Proton Transfer (SET-PT) | The energy required to remove an electron from a molecule. A lower IP facilitates the transfer of an electron to a free radical. |
| Proton Dissociation Enthalpy | PDE | Single Electron Transfer-Proton Transfer (SET-PT) | The enthalpy change associated with the deprotonation of the radical cation. |
| Electron Transfer Enthalpy | ETE | Sequential Proton Loss Electron Transfer (SPLET) | The enthalpy change associated with the transfer of an electron from the deprotonated molecule. |
| Single-Proton Electron Transfer | SPLET | Sequential Proton Loss Electron Transfer | A two-step mechanism involving the deprotonation of the antioxidant followed by electron transfer to the free radical. |
In Vitro Anti-inflammatory Activity
Derivatives of 1,3,4-oxadiazole are recognized for their potential as anti-inflammatory agents. mdpi.comnih.govresearchgate.netipindexing.comchula.ac.th The in vitro anti-inflammatory activity of these compounds is commonly evaluated using methods such as the heat-induced albumin denaturation assay and the Human Red Blood Cell (HRBC) membrane stabilization method.
In the albumin denaturation assay, the ability of a compound to prevent the denaturation of protein when subjected to heat is measured. This is relevant as protein denaturation is a hallmark of inflammation. For instance, a study on 2,5-disubstituted-1,3,4-oxadiazole derivatives, including one with a p-chlorophenyl substitution, demonstrated significant anti-inflammatory activity. The derivative Ox-6f, with a p-chlorophenyl group, showed a 74.16% inhibition of albumin denaturation at a concentration of 200 μg/mL, comparable to the standard drug ibuprofen (B1674241) which exhibited 84.31% inhibition. mdpi.com
Another study highlighted that the substitution pattern of the chloro group on the phenyl ring influences the anti-inflammatory activity. The compound 3-Chloro-N-[5-(3-Chloro-phenyl)- nih.govmdpi.comnih.govoxadiazole-2yl]benzamide was identified as having a good response in an in vivo anti-inflammatory model. nih.gov
In Vitro Anti-inflammatory Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Assay | Concentration (µg/mL) | % Inhibition | Standard Drug | Standard % Inhibition |
| Ox-6f (with p-chlorophenyl) | Albumin Denaturation | 200 | 74.16 ± 4.41 | Ibuprofen | 84.31 ± 4.93 |
| Ox-6d | Albumin Denaturation | 200 | 70.56 ± 2.87 | Ibuprofen | 84.31 ± 4.93 |
| Ox-6a | Albumin Denaturation | 200 | 63.66 ± 4.91 | Ibuprofen | 84.31 ± 4.93 |
In Vitro Antimicrobial Activity (Antibacterial and Antifungal)
The 1,3,4-oxadiazole nucleus is a common feature in many compounds with potent antimicrobial properties.
Derivatives of 1,3,4-oxadiazole have been extensively tested for their in vitro antibacterial activity against a panel of pathogenic bacteria, including Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. tci-thaijo.orgnih.govauctoresonline.org
The antibacterial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria. Several studies have reported that 1,3,4-oxadiazole derivatives exhibit significant antibacterial activity, with some compounds showing potency comparable to or even exceeding that of standard antibiotics. For example, three 1,3,4-oxadiazole derivatives demonstrated antimicrobial activity against seven S. aureus strains with MICs ranging from 4 to 32 μg/ml. nih.gov
In addition to their antibacterial properties, 1,3,4-oxadiazole derivatives have also shown promising in vitro antifungal activity against various fungal pathogens, including Candida albicans and Aspergillus niger. frontiersin.orgnih.govresearchgate.netmdpi.comnih.gov
The antifungal activity is also assessed by determining the MIC values. Studies have shown that certain 1,3,4-oxadiazole derivatives can effectively inhibit the growth of these fungi. For instance, two new 1,3,4-oxadiazole compounds, LMM5 and LMM11, were found to be effective against C. albicans with a MIC of 32 μg/ml. frontiersin.orgnih.govresearchgate.net The fungistatic profile of these compounds was demonstrated by a time-kill curve analysis, which showed an inhibitory effect that was sustained over 36 hours. frontiersin.orgnih.gov
Summary of In Vitro Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives
| Microbial Strain | Type | Compound Series | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive bacteria | 1,3,4-oxadiazole derivatives | 4 - 32 | nih.gov |
| Bacillus subtilis | Gram-positive bacteria | 2-acylamino-1,3,4-oxadiazoles | As low as 0.78 | nih.gov |
| Escherichia coli | Gram-negative bacteria | Thieno[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids | Comparable to gentamicin | nih.gov |
| Pseudomonas aeruginosa | Gram-negative bacteria | Thieno[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids | Comparable to gentamicin | nih.gov |
| Candida albicans | Fungus | LMM5 and LMM11 | 32 | frontiersin.orgnih.govresearchgate.net |
| Aspergillus niger | Fungus | Various 1,3,4-oxadiazoles | - | nih.gov |
A promising target for antimicrobial drugs against Gram-positive bacteria is the biosynthesis of lipoteichoic acid (LTA), a major component of their cell wall. nih.govnih.govcardiff.ac.ukmdpi.com Certain 1,3,4-oxadiazole derivatives have been identified as inhibitors of LTA synthesis. nih.govnih.govmdpi.com
One such derivative, compound 1771, was initially identified as an LTA inhibitor. However, further studies with derivatives of 1771 have suggested that their antibacterial activity against Staphylococcus aureus may be independent of the function of lipoteichoic acid synthase (LtaS), the enzyme thought to be the primary target. nih.govnih.gov Deletion or overexpression of LtaS did not alter the susceptibility of S. aureus to compound 1771 or its more potent derivative, compound 13. nih.govnih.gov This suggests that these 1,3,4-oxadiazole-based compounds may have additional or alternative cellular targets, challenging their classification as strict LtaS inhibitors. nih.govnih.gov
Other Reported In Vitro Biological Activities of 1,3,4-Oxadiazoles
The versatility of the 1,3,4-oxadiazole scaffold has led to the discovery of a broad spectrum of other in vitro biological activities beyond those already discussed. These include:
Anticancer Activity: Many 1,3,4-oxadiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. mdpi.com
Antiviral Activity: The 1,3,4-oxadiazole ring is present in some compounds with antiviral properties. mdpi.com
Anticonvulsant Activity: Certain derivatives have shown potential as anticonvulsant agents in preclinical studies. nih.gov
Analgesic Activity: The analgesic potential of some 1,3,4-oxadiazole compounds has been investigated.
Antitubercular Activity: Several 1,3,4-oxadiazole derivatives have been evaluated for their activity against Mycobacterium tuberculosis. nih.gov
These diverse biological activities underscore the importance of the 1,3,4-oxadiazole nucleus as a privileged structure in the design and development of new therapeutic agents. mdpi.comnih.gov
Antiprotozoal Activity (e.g., against Trypanosoma cruzi amastigotes)nih.gov
The 1,3,4-oxadiazole scaffold has emerged as a significant pharmacophore in the development of novel agents against Trypanosoma cruzi, the etiological agent of Chagas disease. While research on the specific compound this compound is not extensively detailed in the provided context, numerous studies have highlighted the potent in vitro antiprotozoal activity of various 1,3,4-oxadiazole and 1,2,4-oxadiazole (B8745197) derivatives against different life cycle stages of the parasite, including the clinically relevant amastigote form.
Detailed Research Findings
A series of novel 4-acetyl-1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vitro activity against Trypanosoma cruzi. Notably, compound OX-12 demonstrated superior trypanocidal activity against the NINOA and A1 strains of T. cruzi when compared to the reference drug benznidazole. mdpi.com Another study focused on N-acylhydrazone-1,2,4-oxadiazole conjugates, with one compound showing significant activity against trypomastigotes and the ability to reduce parasitemia in infected mice. mdpi.com
Furthermore, research into pyrazole-thiadiazole hybrids, which can be considered bioisosteres of oxadiazoles, has identified derivatives with potent activity against intracellular amastigotes. nih.govresearchgate.net For instance, derivative 1c was effective against both trypomastigotes and intracellular amastigotes. nih.govresearchgate.net Similarly, a hit compound (23) from a series of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles was identified with an effective concentration (EC50) of 2.9 µM against Trypanosoma cruzi amastigotes. mdpi.comufc.br
The antiparasitic effect of these compounds is often evaluated against both the trypomastigote and intracellular amastigote forms of T. cruzi. researchgate.net Some derivatives have shown a time-dependent concentration effect on the different parasite forms. researchgate.net For example, one study noted a reduction in both the number of infected cells and the number of amastigotes per infected cell. nih.gov
Mechanistic Insights
The mechanism of action for many oxadiazole derivatives appears to be multifactorial, with several potential cellular targets identified. Molecular docking studies have suggested that some 1,3,4-oxadiazole derivatives may bind to the active site of cruzain, a crucial cysteine protease of T. cruzi. mdpi.comnih.gov Important interactions have been observed with key amino acid residues in the active site of cruzain, such as Gly66, Trp26, Leu67, and Ala138. mdpi.com
In addition to cruzain, other potential targets include trypanothione (B104310) reductase and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov Some studies have also pointed towards the induction of oxidative stress as a possible mechanism of action. nih.gov Furthermore, investigations into the cellular effects of these compounds have revealed alterations suggestive of necrotic or late apoptotic events, accompanied by an increase in cytoplasmic reactive oxygen species and mitochondrial dysfunction. researchgate.net Another potential target is the bromodomain-containing protein TcBDF3, which is crucial for parasite differentiation.
Data Tables
Table 1: In Vitro Activity of Oxadiazole and Related Derivatives against Trypanosoma cruzi
| Compound/Derivative | Parasite Stage | Strain(s) | IC50/EC50 (µM) | Reference Drug | IC50 of Reference Drug (µM) |
| OX-12 (4-acetyl-1,3,4-oxadiazole derivative) | NINOA | 10.5 | Benznidazole | 30.3 | |
| A1 | 21.7 | Benznidazole | 39.8 | ||
| Derivative 1c (pyrazole-thiadiazole hybrid) | Trypomastigotes | Dm28c-Luc | 21.71 ± 2.94 | Benznidazole | 12.82 ± 2.66 |
| Compound 23 ((E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazole) | Amastigotes | 2.9 | |||
| N-acylhydrazone-1,2,4-oxadiazole conjugate 9 | Trypomastigotes | 3.5 |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Future Research Directions and Potential Applications
Design and Synthesis of Novel 2-(3-Chlorophenyl)-1,3,4-oxadiazole Analogues with Enhanced Bioactivity and Selectivity
A primary focus of future research will be the rational design and synthesis of new analogues of this compound. The goal is to create derivatives with improved biological activity and greater selectivity for their intended targets, thereby minimizing off-target effects. Structural modifications are a key strategy in the development of novel drugs based on the 1,3,4-oxadiazole (B1194373) scaffold to achieve high cytotoxicity towards malignant cells. mdpi.com
The synthesis of 1,3,4-oxadiazole derivatives can be achieved through various established methods. A common approach involves the cyclization of N,N'-diacylhydrazines or N-acylhydrazones. mdpi.com Other methods include the oxidative cyclization of semicarbazones in the presence of bromine and acetic acid. mdpi.com Researchers have also utilized microwave-assisted synthesis, which can offer advantages in terms of reaction time and yield. mdpi.com
By strategically modifying the substituents on the phenyl and oxadiazole rings, researchers can fine-tune the physicochemical properties of the molecules to enhance their interaction with biological targets. For instance, the introduction of different functional groups can influence factors such as solubility, lipophilicity, and electronic distribution, all of which play a crucial role in determining the bioactivity of a compound. The synthesis of a series of 2,5-disubstituted-1,3,4-oxadiazoles from various acid hydrazides using thionyl chloride as a dehydrating agent has been reported to yield compounds with potential biological activities. mdpi.com
The following table provides examples of synthesized 1,3,4-oxadiazole derivatives and their reported biological activities, illustrating the versatility of this scaffold.
| Derivative | Reported Biological Activity |
| 2,5-disubstituted-1,3,4-oxadiazoles | Antibacterial, Antifungal nih.gov |
| 1-{5-[(4-Chlorophenoxy)methyl]-2-(3-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | Cytotoxicity, Antitumor nih.gov |
| 5-(2-(2,6-Dichlorophenylamino)benzyl)-N-(4-fluorophenyl)-2-amino-1,3,4-oxadiazole | Analgesic nih.gov |
| 2-(2-naphthyloxymethyl)-5-phenoxymethyl-1,3,4-oxadiazole | Anti-mycobacterial nih.gov |
Integration of Advanced Computational Methodologies for Rational Drug Discovery of Oxadiazole-Based Compounds
The integration of advanced computational methodologies is set to revolutionize the rational drug discovery process for oxadiazole-based compounds. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and Density Functional Theory (DFT) studies are invaluable tools for understanding the interactions between small molecules and their biological targets. nih.govnih.gov
QSAR studies help to correlate the physicochemical and structural properties of synthesized derivatives with their biological activity, leading to the generation of predictive models. nih.govresearchgate.net Molecular docking allows for the investigation of the binding modes and interactions between active derivatives and the amino acid residues within the active site of a target protein. nih.govresearchgate.net This information is crucial for understanding the mechanism of action and for designing more potent inhibitors.
DFT studies provide insights into the stability and reactivity of the compounds. nih.gov These computational approaches, when used in concert, can significantly accelerate the drug discovery pipeline by prioritizing the synthesis of compounds with the highest predicted activity and best drug-like properties. A virtual screening-based study utilizing DFT, molecular docking, and molecular dynamics simulations has been designed to estimate binding affinity and confirm protein-ligand complex stability. nih.gov
Exploration of Novel Biological Targets for this compound Derivatives
The broad spectrum of biological activities reported for 1,3,4-oxadiazole derivatives suggests that this scaffold can interact with a wide array of biological targets. nih.govcdnsciencepub.com Future research will focus on identifying and validating novel biological targets for this compound and its analogues. This exploration could unveil new therapeutic applications for these compounds.
The 1,3,4-oxadiazole nucleus is present in compounds with a diverse range of pharmacological effects, including antibacterial, anti-inflammatory, antioxidant, anticancer, and anticonvulsant activities. cdnsciencepub.com This versatility points to the potential for these compounds to modulate the activity of various enzymes, receptors, and signaling pathways. For example, some 1,3,4-oxadiazole derivatives have been investigated as inhibitors of peptide deformylase, a potential antibacterial target. nih.gov Others have been studied for their potential to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target in cancer therapy. nih.govmdpi.com
The following table summarizes some of the biological targets that have been investigated for 1,3,4-oxadiazole derivatives.
| Biological Target | Therapeutic Area |
| Peptide Deformylase | Antibacterial nih.gov |
| VEGFR-2 | Anticancer nih.govmdpi.com |
| Cyclooxygenase (COX) | Anti-inflammatory longdom.org |
| Various Kinases | Anticancer mdpi.com |
Development of Robust Structure-Based Drug Design Strategies for Oxadiazole Scaffolds
The development of robust structure-based drug design strategies is essential for the optimization of oxadiazole scaffolds as therapeutic agents. This approach relies on the three-dimensional structural information of the target protein to design molecules that can bind with high affinity and selectivity.
By combining computational tools like molecular docking with experimental techniques such as X-ray crystallography, researchers can gain a detailed understanding of the binding interactions between a ligand and its target. This knowledge can then be used to guide the design of new derivatives with improved binding characteristics. Structure-activity relationship (SAR) studies, which examine how changes in the structure of a molecule affect its biological activity, are also a critical component of this process. mdpi.com
The goal is to develop a comprehensive understanding of the structural requirements for potent and selective activity, which can then be applied to the design of novel this compound analogues with enhanced therapeutic potential. These strategies have shown promise in developing oxadiazole scaffolds that can selectively interact with nucleic acids, enzymes, and globular proteins. mdpi.com
Q & A
Q. What are the common synthetic routes for preparing 2-(3-Chlorophenyl)-1,3,4-oxadiazole, and how is structural confirmation achieved?
The compound is typically synthesized via cyclization of hydrazide precursors. For example, substituted hydrazides react with carboxylic acid derivatives or carbonyl chloride under dehydrating conditions. Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Peaks at δ ~7.02–8.01 (aromatic protons) and δ ~2.3 (methyl groups) confirm substitution patterns .
- HRMS : Matches between observed and calculated [M+H]+ values validate molecular integrity (e.g., HRMS m/z 270.0521 for C15H11ClN2O) .
- IR Spectroscopy : Absorbance bands at ~1603 cm⁻¹ (C=N) and ~1265 cm⁻¹ (C-O) confirm the oxadiazole ring .
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?
Single-crystal X-ray diffraction determines bond lengths, angles, and packing interactions. For instance, studies on analogous oxadiazoles reveal planar oxadiazole rings with dihedral angles of ~5–15° relative to substituted phenyl groups, aiding in steric/electronic effect analysis .
Advanced Research Questions
Q. What strategies optimize reaction yields for this compound derivatives under varying conditions?
- Catalyst Screening : Use of iodine or PCl5 improves cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates via stabilization of intermediates.
- Temperature Control : Reactions at 80–100°C balance yield (68–76%) and decomposition risks .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >70% .
Q. How do computational methods like molecular docking predict the bioactivity of this compound?
- Target Selection : Dock against enzymes (e.g., bacterial DNA gyrase or fungal CYP51) using AutoDock Vina .
- Validation : Compare docking scores (e.g., binding energy ≤−7.0 kcal/mol) with experimental MIC values (e.g., 25 µg/mL against S. aureus) .
- SAR Analysis : Electron-withdrawing groups (e.g., Cl) enhance antibacterial activity by increasing lipophilicity and target affinity .
Q. How can contradictory bioactivity data for oxadiazole derivatives be resolved?
- Dose-Response Studies : Establish EC50/IC50 values to differentiate true activity from assay noise .
- Membrane Permeability Assays : Use logP measurements (e.g., ClogP ~3.5) to correlate hydrophobicity with cellular uptake .
- Comparative Genomics : Identify resistance mechanisms (e.g., efflux pumps) via transcriptomic profiling of treated pathogens .
Q. What role does the oxadiazole core play in material science applications, such as radiation-resistant polymers?
The oxadiazole moiety improves radiation stability via:
- Conjugated π-Systems : Delocalize energy from ionizing radiation (e.g., in scintillators with BPBD dopants) .
- Thermal Stability : High melting points (>200°C) prevent degradation in high-energy environments .
Methodological Guidance
Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?
- Variable Substituents : Synthesize analogs with electron-donating (e.g., -OCH3) or bulky groups (e.g., adamantyl) at positions 2 and 5 .
- Biological Assays : Test against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar diffusion .
- Data Modeling : Apply QSAR tools like CoMFA to correlate substituent properties (Hammett σ, molar refractivity) with bioactivity .
Q. What analytical techniques are critical for detecting trace impurities in synthesized this compound?
- HPLC-PDA : Quantify impurities (<0.1%) using C18 columns and acetonitrile/water gradients .
- LC-MS/MS : Identify byproducts (e.g., uncyclized hydrazides) via fragmentation patterns .
- Elemental Analysis : Confirm purity (>98%) by matching calculated vs. observed C/H/N ratios (e.g., C: 66.55%, H: 4.10%, N: 10.35%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
